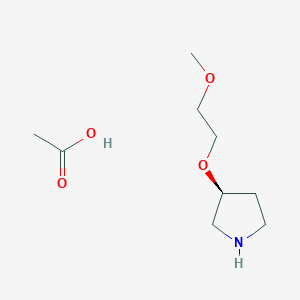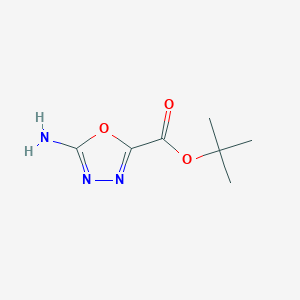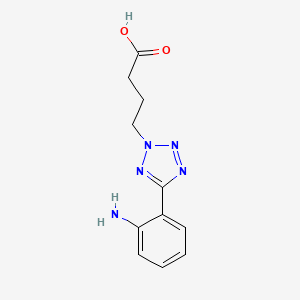
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine, also known as DTT, is a chemical compound that has been extensively used in scientific research. It is a thiazole-based compound that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act by modulating various cellular pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, this compound has been shown to modulate various cellular processes, including cell proliferation, DNA replication, and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of topoisomerase II, making it a valuable tool for studying DNA replication and repair. This compound is also relatively stable and can be easily synthesized in high yields. However, this compound has some limitations for lab experiments. It has been shown to be toxic to some cell lines at high concentrations, making it difficult to use in some experiments. Additionally, this compound has a short half-life in vivo, making it difficult to use in animal studies.
Direcciones Futuras
There are several future directions for the study of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine. One area of research is the development of this compound-based cancer therapies. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of this compound-based anti-inflammatory therapies. This compound has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-methyltetrahydrofuran-3-one in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been extensively used in scientific research due to its unique properties. It has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, this compound has been used as a tool in biochemical and physiological studies due to its ability to modulate various cellular processes.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c15-9-3-4-11(12(16)6-9)13-8-20-14(18-13)17-7-10-2-1-5-19-10/h3-4,6,8,10H,1-2,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSHTKLJHDAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2914408.png)
![(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B2914409.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2914410.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2914412.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2914415.png)
![1-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2914416.png)


![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2914422.png)
